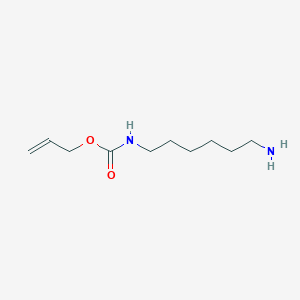

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-(6-aminohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOYFVHMEXDMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemical Transformations of Prop-2-en-1-yl N-(6-aminohexyl)carbamate

The versatile structure of this compound, featuring a terminal alkene, a carbamate (B1207046) linkage, and a primary amine, allows for a variety of chemical transformations. The reactivity of the allyl group is of particular interest for polymer and materials science, enabling modifications through several modern synthetic methodologies.

The thiol-ene reaction has emerged as a highly efficient and versatile "click" chemistry tool for the modification of molecules and the synthesis of polymers and materials. researchgate.net This reaction proceeds via the addition of a thiol (R-SH) across the double bond of an alkene, such as the prop-2-enyl (allyl) group in this compound. The reaction can be initiated either by a radical mechanism, typically using photoinitiators and UV light, or by a base-catalyzed Michael addition mechanism if the alkene is activated. alfa-chemistry.comresearchgate.net For non-activated terminal alkenes like the one in the title compound, the radical-mediated pathway is the most common. rsc.org

The radical thiol-ene reaction is a chain process involving initiation, propagation, and termination steps. alfa-chemistry.comnih.gov An initiator generates a thiyl radical (RS•), which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. nih.gov This process is known for its high yields, tolerance to various functional groups, and stereoselectivity. alfa-chemistry.comillinois.edu

The reactivity of the allyl group in carbamate derivatives has been demonstrated in the functionalization of polysaccharides. For instance, cellulose (B213188) allylcarbamate has been shown to readily react with thiols like 2-(diethylamino)ethane-1-thiol under photoinitiated conditions, confirming the accessibility and reactivity of the allyl group in a carbamate environment. researchgate.net The high efficiency of these reactions, often exceeding 99% functionalization, makes this a robust method for covalently attaching thiol-containing molecules to the this compound scaffold. researchgate.net

The reaction is applicable to a wide array of thiols, allowing for the introduction of diverse functionalities. While specific data for this compound is not extensively documented in dedicated studies, the reactivity can be inferred from studies on structurally similar allyl compounds. The following table illustrates the typical conditions and outcomes for thiol-ene reactions with various thiols and allyl-containing substrates.

Table 1: Representative Thiol-Ene Reactions on Allyl Compounds

| Allyl Substrate | Thiol Reagent | Initiator/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tetravinylsilane | 1-Dodecanethiol | UV, Photoinitiator | Tetra(dodecylthioethyl)silane | >95% | capes.gov.br |

| Cellulose Allylcarbamate | 2-(Diethylamino)ethane-1-thiol HCl | UV, Photoinitiator, DMSO | Functionalized Cellulose | High Conversion | researchgate.net |

| Poly(allyl methacrylate) | 1-Dodecanethiol | Photoredox Catalyst, Blue LED | Thioether-functionalized Polymer | >95% | researchgate.net |

The allyl group of this compound can participate in radical polymerization, although allyl monomers are generally less reactive than vinyl monomers like styrenes or acrylates. nih.gov This reduced reactivity is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable, less reactive allyl radical. acs.orgresearchgate.net Despite this, the synthesis of polymers from allyl-functionalized monomers is a significant area of research, particularly for creating functional materials. nih.gov

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to polymerize a variety of monomers, including those with functional groups like amines and carbamates. wikipedia.org ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org The tolerance of ATRP to various functional groups makes it a suitable method for the polymerization of this compound, potentially leading to the formation of well-defined homopolymers or copolymers.

Alternatively, this compound can be used as a comonomer in radical copolymerization with more reactive monomers. This approach allows for the incorporation of the functional aminohexyl carbamate moiety into a variety of polymer backbones. For example, the radical aqueous emulsion polymerization of novel biobased monomers derived from natural phenolic compounds like cardanol (B1251761) and eugenol (B1671780) has been successfully demonstrated, yielding stable latexes. digitellinc.com This suggests that this compound could be incorporated into polymer particles through similar emulsion or miniemulsion polymerization techniques.

The polymerization of allyl ethers has been proposed to proceed through a radical-mediated cyclization (RMC) mechanism rather than a simple free-radical addition. nih.govacs.org This involves the formation of five-membered rings within the polymer backbone. While the carbamate group in this compound differs from an ether linkage, the potential for alternative polymerization mechanisms should be considered.

Table 2: Examples of Radical Polymerization of Functional Monomers

| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|---|

| Styrene | AIBN-initiated radical polymerization | AIBN | Polystyrene | Formation of a stable benzylic radical | libretexts.org |

| Vinyl Chloride | Radical polymerization | Not specified | Poly(vinyl chloride) | Radical stabilization by adjacent halogen | libretexts.org |

| Cardanol-derived monomer | Radical aqueous emulsion polymerization | Not specified | Cardanol-based aromatic latex | Use of a biobased functional monomer | digitellinc.com |

| Allyl-functionalized monomers | Thiol-ene polymerization | Photoinitiator | Cross-linked polymer networks | Post-polymerization functionalization | nih.gov |

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments, mediated by transition metal catalysts, most notably those based on ruthenium, like the Grubbs catalysts. wikipedia.orgorganic-chemistry.org This reaction has broad applications in organic synthesis and polymer chemistry due to its high functional group tolerance. wikipedia.orgnih.gov For a terminal alkene like the one in this compound, cross-metathesis (CM) is a particularly relevant transformation.

In a cross-metathesis reaction, the allyl group of this compound can react with another olefin to form a new, internally substituted alkene, with the concurrent release of ethylene (B1197577) gas, which drives the reaction to completion. masterorganicchemistry.comorganic-chemistry.org The selectivity of the cross-metathesis reaction depends on the relative reactivity of the two olefin partners. nih.gov Olefins can be categorized based on their tendency to homodimerize. Selective cross-metathesis is generally achieved when reacting an olefin of high reactivity with one of lower reactivity. illinois.edunih.gov

The use of Grubbs catalysts, particularly the first, second, and third-generation catalysts, has made olefin metathesis a reliable synthetic tool. wikipedia.orglibretexts.org These catalysts are known for their tolerance to a wide range of functional groups, including amines and carbamates, making them suitable for reactions involving this compound. organic-chemistry.org This allows for the introduction of a wide variety of structural motifs onto the molecule by varying the cross-metathesis partner.

While specific examples of olefin metathesis with this compound are not prevalent in the literature, the reactivity of other functionalized olefins provides a strong indication of the expected outcome. For instance, cross-metathesis has been successfully applied to secondary and tertiary allylic alcohols and functionalized styrenes. nih.gov

Table 3: Illustrative Olefin Cross-Metathesis Reactions

| Olefin 1 | Olefin 2 | Catalyst | Product Type | Key Aspect | Reference |

|---|---|---|---|---|---|

| Terminal Olefin | Terminal Olefin | Grubbs Catalyst | Mixture of homo- and cross-coupled products | Statistical distribution for olefins of similar reactivity | organic-chemistry.org |

| High Reactivity Olefin | Low Reactivity Olefin | Grubbs Catalyst | Selective cross-coupled product | Controlled by relative olefin reactivity | nih.gov |

| Dienes | - | Grubbs Catalyst | Cyclic alkene (via Ring-Closing Metathesis) | Intramolecular reaction driven by ring formation | masterorganicchemistry.com |

| Strained cyclic olefin | - | Grubbs Catalyst | Polymer (via Ring-Opening Metathesis Polymerization) | Driven by relief of ring strain | organic-chemistry.org |

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double bond. A classic and highly useful example is the hydroboration-oxidation reaction, which results in the anti-Markovnikov addition of water across the alkene, yielding a primary alcohol. periodicchemistry.comlibretexts.org

The process is a two-step reaction. First, the allyl group of this compound reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). The boron atom adds to the terminal carbon of the double bond, and the hydrogen atom adds to the internal carbon. libretexts.org This regioselectivity is governed by both steric and electronic factors; the boron adds to the less sterically hindered carbon, and the partial positive charge that develops in the transition state is better supported on the more substituted carbon. uwo.ca The use of sterically hindered boranes like 9-BBN often enhances this regioselectivity. periodicchemistry.com

The inductive effect of nearby functional groups can influence the regioselectivity of hydroboration. For allylic ethers, the electron-withdrawing nature of the oxygen atom directs the boron to the carbon further away (C-3), leading to the 1,3-diol after oxidation. uwo.ca A similar directive effect would be expected from the carbamate group in this compound.

Table 4: Regioselectivity in the Hydroboration of Allylic Systems

| Substrate | Borane Reagent | Major Product after Oxidation | Regioselectivity | Key Factor | Reference |

|---|---|---|---|---|---|

| 1-Hexene | BH₃ | 1-Hexanol | Anti-Markovnikov | Steric hindrance at the internal carbon | masterorganicchemistry.com |

| Allylsilane | 9-BBN | 3-Silyl-1-propanol derivative | Boron adds to C-3 | Stereoelectronic effects of the silyl (B83357) group | rsc.org |

| Allyl Ether | 9-BBN | 1,3-Propanediol derivative | Boron adds to C-3 | Inductive effect of the allylic oxygen | uwo.ca |

Applications in Chemical Biology and Bioconjugation Strategies

Design and Synthesis of Advanced Linkers for Molecular Probes

The unique architecture of Prop-2-en-1-yl N-(6-aminohexyl)carbamate makes it an important component in the design of sophisticated molecular probes. The hexyl chain acts as a spacer, providing distance and flexibility between conjugated molecules, while the terminal functional groups—the allyl group and the primary amine—serve as handles for covalent attachment.

The primary amine of the 6-aminohexyl group is a key functional moiety for conjugation to biomolecules. It can readily react with activated carboxylic acids, such as those found on the side chains of aspartic acid and glutamic acid residues in proteins, to form stable amide bonds. This reaction is a cornerstone of bioconjugation, enabling the labeling and modification of proteins for various applications. Similarly, the amine can be conjugated to modified nucleic acids.

The allyl group on the other end of the molecule provides an alternative and orthogonal reactive site. It can participate in various chemical reactions, including thiol-ene "click" chemistry, which allows for efficient and specific attachment to molecules containing thiol groups under mild conditions. This dual reactivity makes the compound a valuable tool for creating complex biomolecular constructs.

In the development of fluorescent probes, linker molecules are essential for attaching a fluorescent dye (fluorophore) to a molecule of interest without impeding the function of either part. This compound can act as this crucial connector. For instance, the primary amine can be coupled to a biomolecule or a targeting ligand, while the allyl group can be modified to attach to a fluorophore.

A structurally related compound, N-(6-aminohexyl)prop-2-enamide, highlights this utility. It is used in advanced oxygen-sensing systems where it links osmium polypyridyl complexes to semiconductor nanocrystals, creating probes suitable for biological imaging. This demonstrates the principle of using the aminohexyl chain as a covalent linker for reporter molecules, a role that this compound is also well-suited for.

Affinity-based probes are designed to study, capture, or identify specific target proteins from complex biological mixtures. These probes typically consist of a "bait" molecule with high affinity for the target, a linker, and a "hook" or reporter tag (like biotin). The linker's role is to physically separate the bait from the hook, minimizing steric hindrance.

This compound is an ideal candidate for this linker component. Its flexible hexyl chain provides adequate spacing, and its terminal reactive groups allow for the straightforward attachment of both the bait and the hook. For example, the primary amine could be acylated with a biotin (B1667282) derivative, while the allyl group could be functionalized to connect to a small molecule inhibitor that targets a specific protein.

Table 1: Comparison of Linker Compounds Based on the 6-Aminohexyl Scaffold

| Compound Name | Key Functional Groups | Common Application |

|---|---|---|

| This compound | Allyl, Carbamate (B1207046), Primary Amine | Bifunctional linker for bioconjugation and PROTAC synthesis |

| N-(6-aminohexyl)prop-2-enamide | Acrylamide, Primary Amine | Precursor for polymers, bioconjugation, and sensor technologies |

| tert-butyl N-(6-aminohexyl)carbamate | Boc-protected Amine, Primary Amine | PROTAC linker building block; used in protecting group chemistry nih.govambeed.com |

| Benzyl N-(6-aminohexyl)carbamate | Cbz-protected Amine, Primary Amine | Cross-linking reagent with a protected amine for sequential reactions sigmaaldrich.com |

Role in Proteolysis Targeting Chimeras (PROTACs) and Induced Proximity Modalities

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells. nih.gov A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govarxiv.org This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. nih.gov

In a typical synthetic route, the primary amine of the 6-aminohexyl chain can be coupled to a ligand for an E3 ligase (such as pomalidomide (B1683931) or a VHL ligand), while the allyl group can be chemically transformed and connected to a ligand for the target protein. nih.gov While simple alkyl chains are common, modern linker design often incorporates motifs like piperazine (B1678402) or PEG units to improve physicochemical properties such as solubility and cell permeability. nih.govarxiv.org However, the fundamental alkyl chain represented by the hexyl group remains a core component in many designs.

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is essential for a PROTAC's function, and the linker plays a pivotal role in this process. nih.gov Both the length and the chemical composition of the linker significantly impact the stability and conformation of this complex. nih.govresearchgate.net

Linker Length: Studies have repeatedly shown that linker length is a critical parameter that must be optimized for each specific PROTAC system. nih.govresearchgate.net A linker that is too short may prevent the two proteins from binding simultaneously due to steric clashes, while an overly long linker might lead to unproductive ternary complex conformations. arxiv.org Research on estrogen receptor (ER)-targeting PROTACs found that a 16-atom chain length was optimal for degradation, with shorter and longer linkers showing reduced efficacy. nih.govresearchgate.net The six-carbon chain of this compound provides a defined length that can be extended or modified to fine-tune this critical distance.

Chemical Nature: The chemical nature of the linker influences its flexibility and interactions with the surrounding solvent and proteins. Flexible linkers, such as the alkyl chain in this compound, can allow the PROTAC to adopt multiple conformations, which may facilitate the initial formation of the ternary complex. researchgate.net However, more rigid linkers can reduce the entropic penalty of complex formation and may lead to more stable and potent PROTACs by pre-organizing the ligands or forming new interactions within the complex. nih.govresearchgate.net Therefore, the choice between a flexible or rigid linker depends on the specific requirements of the target system.

Table 2: Influence of Linker Properties on PROTAC Efficacy

| Linker Property | Effect on Ternary Complex and Degradation | Research Finding |

|---|---|---|

| Length | Directly impacts the ability to form a stable ternary complex. Optimal length is target-dependent. | For an ER-targeting PROTAC, a 16-atom linker was optimal for degradation. nih.govresearchgate.net |

| Flexibility | Flexible linkers (e.g., alkyl chains) can facilitate initial complex formation by allowing conformational adjustments. | A flexible linker can help prevent stable binding at a fixed interface, allowing for necessary dynamic interactions. researchgate.net |

| Rigidity | Rigid linkers (e.g., containing piperazine or alkynes) can increase ternary complex stability and degradation potency. | Rigid groups can enhance stiffness, leading to new, stabilizing interactions within the ternary complex. nih.govresearchgate.net |

| Composition | Affects physicochemical properties like solubility and cell permeability. | Replacing amide bonds with esters in some BET degraders improved permeability and cellular activity. arxiv.org |

Exploration in Deubiquitinase-Targeting Chimeras (DUBTACs)

Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of heterobifunctional molecules designed for targeted protein stabilization. numberanalytics.com These molecules function by recruiting a deubiquitinase (DUB) enzyme to a specific protein of interest, leading to the removal of ubiquitin chains and thereby rescuing the protein from proteasomal degradation. numberanalytics.com The general architecture of a DUBTAC consists of three key components: a ligand that binds to a DUB, a ligand that targets the protein of interest, and a chemical linker that connects these two moieties. numberanalytics.com

The synthesis of DUBTACs often involves a modular approach, where the linker plays a crucial role in the spatial orientation and distance between the two ligands. This compound is an exemplary precursor for such linkers. The primary amino group of this compound can be readily coupled to a DUB-targeting ligand or a protein-of-interest-targeting ligand through standard amide bond formation. The other end of the linker is protected by an allyloxycarbonyl (Alloc) group.

The Alloc group is an important amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and, most notably, its orthogonal removal. numberanalytics.comdoi.orgnih.gov This means it can be selectively cleaved without affecting other common protecting groups used in complex molecule synthesis, such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). researchgate.net The deprotection of the Alloc group is typically achieved under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. nih.govresearchgate.net

This orthogonal deprotection strategy is highly advantageous in the multi-step synthesis of DUBTACs. Once one part of the chimera is assembled, the Alloc group on the linker can be removed to reveal a primary amine, which is then available for conjugation to the second ligand, completing the synthesis of the heterobifunctional molecule. While specific examples detailing the use of this compound in published DUBTAC literature are not yet widespread, its chemical properties make it an ideal candidate for this application.

Table 1: General Reaction Conditions for Alloc Group Deprotection

| Parameter | Condition | Reference |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | nih.govresearchgate.net |

| Scavenger | Phenylsilane (PhSiH₃), Dimethylamine-borane complex | researchgate.net |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | researchgate.net |

| Temperature | Room Temperature | nih.gov |

Peptide and Oligonucleotide Conjugation Methodologies

The conjugation of peptides and oligonucleotides to other molecules is a cornerstone of modern biomedical research and therapeutic development. These bioconjugates are utilized in a wide array of applications, including targeted drug delivery, diagnostic imaging, and as research tools to probe biological processes. This compound serves as a valuable bifunctional linker in these conjugation strategies. nih.gov

The presence of a six-carbon aliphatic chain (a hexyl group) provides a flexible spacer that separates the conjugated biomolecule from its partner, which can be crucial for maintaining the biological activity of both components. nih.gov The terminal primary amine allows for straightforward attachment to peptides or oligonucleotides. For instance, it can be coupled to the C-terminus of a peptide or to a modified nucleotide within an oligonucleotide sequence using standard coupling chemistries.

Similar to its application in DUBTACs, the Alloc-protected amine at the other end of the linker provides a handle for subsequent, orthogonal conjugation. After the initial attachment of the linker to the peptide or oligonucleotide, the Alloc group can be selectively removed to introduce a new reactive site. This newly exposed amine can then be used to attach a variety of functionalities, such as fluorescent dyes, imaging agents, cell-penetrating peptides, or other bioactive molecules.

Research into the development of DNA-encoded libraries (DELs) often utilizes oligonucleotides bearing a terminal aminohexyl linker for the attachment of small molecules. nih.gov While many studies employ linkers with other protecting groups, the principles of orthogonal chemistry make this compound a highly suitable alternative, offering synthetic flexibility. nih.gov The ability to perform sequential conjugations under mild and specific conditions is a significant advantage in the construction of complex and well-defined bioconjugates.

Table 2: Comparison of Amine Protecting Groups in Bioconjugation

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features | Reference |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst and scavenger | Orthogonal to Boc and Fmoc, mild cleavage | doi.orgnih.govnih.govresearchgate.net |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) | Widely used, acid-labile | researchgate.netnih.gov |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Widely used in solid-phase peptide synthesis, base-labile | researchgate.net |

Integration into Polymer Science and Advanced Materials

Monomer for Functional Polymer Synthesis

As a monomer, Prop-2-en-1-yl N-(6-aminohexyl)carbamate offers a gateway to a diverse range of functional polymers. The presence of the allyl group allows for its incorporation into polymer chains through various polymerization techniques, while the pendant N-(6-aminohexyl)carbamate group introduces valuable functionality.

Incorporation into Polymer Backbones via Allyl Polymerization

The allyl functional group of this compound enables its participation in radical polymerization. Allyl monomers are known to undergo polymerization, although their reactivity can be influenced by factors such as steric hindrance and the potential for allylic chain transfer. The incorporation of this carbamate-containing monomer into polymer backbones introduces primary amine functionalities, which can be leveraged for further post-polymerization modifications or to impart specific properties to the final polymer, such as altered solubility, adhesion, or biocompatibility.

The general reactivity of allyl monomers in radical polymerization is a well-studied area. The stability of the allylic radical formed through chain transfer can influence the kinetics of the polymerization and the molecular weight of the resulting polymer. While specific studies on the homopolymerization of this compound are not widely documented, the principles of allyl polymerization provide a foundational understanding of how this monomer would behave.

Synthesis of Amphiphilic Copolymers and Macromolecules

The distinct hydrophilic and hydrophobic domains within this compound make it an attractive candidate for the synthesis of amphiphilic copolymers. The hexyl chain and the allyl group contribute to its hydrophobic character, while the carbamate (B1207046) and terminal amino group can impart hydrophilicity, particularly when protonated.

By copolymerizing this monomer with other hydrophilic or hydrophobic monomers, researchers can create copolymers with a balance of these properties. Such amphiphilic copolymers have the ability to self-assemble in solution, forming structures like micelles or vesicles. These self-assembled nanostructures are of significant interest for a variety of applications, including drug delivery, where they can encapsulate hydrophobic drugs within their core while presenting a hydrophilic shell to the aqueous environment. The synthesis of such copolymers can be achieved through various controlled polymerization techniques, which allow for precise control over the polymer architecture and composition.

Cross-linking Agent for Polymeric Networks and Hydrogels

The bifunctional nature of this compound, with its polymerizable allyl group and reactive primary amine, makes it a potent cross-linking agent. Cross-linking is a crucial process for transforming linear polymer chains into three-dimensional networks, leading to materials with enhanced mechanical properties, thermal stability, and solvent resistance.

Formation of Cross-linked Polymeric Scaffolds

In the formation of polymeric scaffolds, this compound can be incorporated into a polymer matrix and subsequently cross-linked. The allyl group can participate in polymerization reactions, while the amino group can react with other functional groups present in the polymer chains, such as epoxides, isocyanates, or activated esters, to form covalent cross-links. This dual reactivity allows for the creation of robust and stable three-dimensional networks.

These cross-linked scaffolds are integral to applications in tissue engineering, where they can provide mechanical support for cell growth and tissue regeneration. The density of cross-linking can be controlled to tune the mechanical properties and degradation rate of the scaffold to match the requirements of the specific application.

Functionalization of Polymer Surfaces and Matrices

Beyond creating bulk cross-linked materials, this compound can be employed to functionalize the surfaces of polymers or the interior of porous polymer matrices. The amino group provides a reactive handle for the covalent attachment of various molecules, including biomolecules, dyes, or other functional moieties.

This surface functionalization is critical for tailoring the interfacial properties of materials. For instance, attaching bioactive molecules to a polymer surface can enhance its biocompatibility or introduce specific cell-adhesive properties. In chromatography and separation sciences, functionalizing the pores of a polymer matrix can create stationary phases with specific affinities for target molecules.

Development of Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials represents a frontier in materials science, aiming to combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). This compound can play a role in bridging these two disparate material classes.

The organic part of the molecule, with its polymerizable allyl group, can be integrated into a polymer network. Simultaneously, the terminal amino group can interact with or be covalently bonded to inorganic components, such as silica (B1680970) or metal oxide nanoparticles. This can be achieved through sol-gel processes or by reacting the amino group with surface functionalities on the inorganic material.

The resulting hybrid materials can exhibit a unique combination of properties not achievable with either component alone. For example, the incorporation of inorganic nanoparticles into a polymer matrix can significantly enhance its mechanical strength and thermal stability. The carbamate linker provided by this compound can ensure a strong interface between the organic and inorganic phases, which is crucial for achieving these improved properties. While specific examples detailing the use of this particular compound in hybrid materials are still emerging, the fundamental chemistry suggests its significant potential in this area.

Surface Functionalization of Nanoparticles and Mesoporous Materials.

The strategic modification of the surfaces of nanoparticles and mesoporous materials is crucial for tailoring their properties and enhancing their performance in various applications. This compound serves as an effective surface modification agent due to its dual functionality. The aminohexyl group provides a reactive handle for covalent attachment to the surfaces of a wide range of materials, including silica and metal oxide nanoparticles, while the terminal allyl group is available for subsequent chemical transformations.

The carbamate linkage within the molecule offers a stable connection between the hexamethylene diamine spacer and the allyl group. This stability is essential for ensuring the integrity of the functionalized surface during subsequent processing steps. The primary amine of the N-(6-aminohexyl) portion can readily react with various functional groups present on the surfaces of nanoparticles and mesoporous materials, such as hydroxyl groups on silica or carboxylic acid groups that can be introduced through surface treatments. This versatility allows for the straightforward incorporation of the allyl functionality onto these substrates.

The presence of the allyl group on the material's surface opens up a plethora of possibilities for further functionalization through well-established "click" chemistry reactions, such as thiol-ene coupling. nih.gov This allows for the attachment of a wide array of molecules, including biomolecules, fluorescent dyes, and initiators for polymerization, thereby creating highly functional and tailored materials.

Table 1: Examples of Surface Functionalization using Carbamate and Allyl Moieties

| Material | Functionalizing Agent | Purpose of Functionalization | Resulting Surface Functionality |

|---|---|---|---|

| Cellulose (B213188) Nanocrystals | Doxorubicin-carbamate linker | Selective drug release | Covalently bound chemotherapeutic |

| Silica Nanoparticles | Allyl-functionalized silanes | Introduction of reactive sites | "Clickable" surface for further modification |

| Hydroxyapatite Nanocrystals | Poly(allyl methacrylate) | Encapsulation and drug delivery | Polymer-grafted surface |

Role in Polymer-Grafted Systems.

Polymer-grafted systems, often referred to as "polymer brushes," involve the dense tethering of polymer chains to a surface. nih.govresearchgate.net These systems are of great interest for applications ranging from lubrication and biocompatible coatings to sensors and controlled release systems. researchgate.net this compound plays a pivotal role in the fabrication of such systems by acting as a surface-anchored initiator or a platform for initiator attachment.

Once this compound is immobilized on a surface, the terminal allyl group can be utilized in several ways to initiate polymerization. For instance, it can participate in surface-initiated radical polymerization techniques. The double bond of the allyl group can be activated to initiate the growth of polymer chains directly from the surface, leading to the formation of a dense layer of grafted polymers. nih.gov

Alternatively, the allyl group can be chemically modified to introduce a specific initiator moiety. For example, it can be converted to a hydroxyl group, which can then be esterified with an atom transfer radical polymerization (ATRP) initiator, such as α-bromoisobutyryl bromide. This two-step approach provides a robust method for creating surfaces capable of initiating controlled radical polymerization, allowing for precise control over the length, density, and composition of the grafted polymer chains. researchgate.net The versatility of this approach enables the synthesis of a wide variety of polymer brushes with tailored properties for specific applications.

Table 2: Research Findings on Polymer Grafting Utilizing Allyl and Carbamate Functionalities

| Surface | Grafting Method | Polymer Grafted | Key Finding |

|---|---|---|---|

| Silicon Wafers | Light-induced N-carboxyanhydride (NCA) polymerization | Poly(benzyl-l-glutamate) | Successful polypeptide grafting confirmed by ellipsometry and XPS. nih.gov |

| Gold | Surface-initiated atom transfer radical polymerization (SI-ATRP) | Polystyrene, Polymethylmethacrylate | Creation of multicomponent polymer brushes in defined patterns. polyu.edu.hk |

| Silicone | Gamma radiation-induced grafting | Poly(acrylic acid) | Simultaneous grafting and formation of silver nanoparticles for antimicrobial surfaces. mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of prop-2-en-1-yl N-(6-aminohexyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's carbon-hydrogen framework.

In ¹H NMR, the protons of the allyl group exhibit characteristic signals: a multiplet for the vinyl proton (-CH=), and distinct signals for the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-). The hexyl chain displays a series of multiplets corresponding to the six methylene groups. The protons adjacent to the two nitrogen atoms will show unique chemical shifts, and their coupling patterns can confirm the connectivity. The presence of the primary amine is confirmed by a signal that is typically broad and may exchange with D₂O.

In ¹³C NMR, each carbon atom in a unique chemical environment gives a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is readily identifiable by its characteristic downfield shift. The carbons of the allyl group and the hexyl chain can also be assigned based on their chemical shifts and by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. The purity of the sample can be assessed by the absence of signals from impurities or starting materials.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH=CH₂ | 5.85-6.00 (m) | 132-134 |

| -CH=CH₂ | 5.15-5.30 (m) | 117-119 |

| -O-CH₂-CH= | 4.50-4.60 (d) | 65-67 |

| -NH-CH₂- | 3.10-3.20 (q) | 40-42 |

| -CH₂-NH₂ | 2.60-2.70 (t) | 41-43 |

| -NH-CO- | 4.80-5.00 (br s) | - |

| -NH₂ | 1.50-1.80 (br s) | - |

| Hexyl Chain (-CH₂-) | 1.20-1.60 (m) | 25-32 |

| >C=O | - | 156-158 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for monitoring its formation during synthesis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition.

In a typical mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecule peak ([M+H]⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (C₁₀H₂₀N₂O₂ = 200.28 g/mol ). Fragmentation patterns observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways would include cleavage of the carbamate bond, loss of the allyl group, and fragmentation of the hexyl chain. These fragmentation patterns provide a "fingerprint" that can be used to identify the compound.

During a chemical synthesis, MS can be used to monitor the progress of the reaction by analyzing small aliquots of the reaction mixture. The disappearance of the starting material peaks and the appearance of the product peak can be tracked over time to determine the reaction's endpoint.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₀H₂₁N₂O₂⁺ | 201.16 | Protonated Molecule |

| [M-C₃H₅]⁺ | C₇H₁₅N₂O₂⁺ | 160.12 | Loss of Allyl Group |

| [C₄H₇O₂]⁺ | C₄H₇O₂⁺ | 87.04 | Allyl Carbamate Fragment |

| [C₆H₁₄N]⁺ | C₆H₁₄N⁺ | 100.11 | Hexylamine Fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the N-H of the carbamate.

C=O stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.

C=C stretching: A medium intensity band around 1640-1650 cm⁻¹ indicates the presence of the allyl group's double bond.

C-H stretching: Bands just below 3000 cm⁻¹ from the sp³ hybridized carbons of the hexyl chain and just above 3000 cm⁻¹ from the sp² hybridized carbons of the allyl group.

N-H bending: A medium to strong band around 1550-1650 cm⁻¹.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carbamate.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine & carbamate) | Stretch | 3300-3500 | Medium, Broad |

| C=O (carbamate) | Stretch | 1680-1700 | Strong, Sharp |

| C=C (alkene) | Stretch | 1640-1650 | Medium |

| C-H (sp²) | Stretch | 3010-3100 | Medium |

| C-H (sp³) | Stretch | 2850-2960 | Strong |

| N-H | Bend | 1550-1650 | Medium-Strong |

| C-O | Stretch | 1000-1300 | Strong |

Chromatographic Methods for Purification and Analysis (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound. Flash chromatography is often employed for preparative scale purification after synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final product and for quantitative analysis.

For flash chromatography, a silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane, to effectively separate the product from unreacted starting materials and byproducts.

In HPLC analysis, a reversed-phase column (e.g., C18) is commonly used. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected using a UV detector, often at a wavelength around 210 nm where the carbamate and allyl groups absorb. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis.

Interactive Data Table: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Purpose |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol gradient | TLC with staining | Purification |

| HPLC | C18 (Reversed-Phase) | Water (with 0.1% TFA)/Acetonitrile gradient | UV at ~210 nm | Purity analysis, Quantification |

Advanced Spectroscopic Techniques for Investigating Molecular Interactions (e.g., Fluorescence Spectroscopy, UV-Vis)

While this compound itself is not strongly fluorescent, its primary amine group can be readily labeled with a fluorophore. This allows for the use of fluorescence spectroscopy to study its interactions with other molecules or biological systems. Once labeled, changes in the fluorescence intensity, emission wavelength, or polarization can provide information about binding events, conformational changes, and the local environment of the molecule.

UV-Vis spectroscopy can be used to a limited extent for the analysis of this compound. The carbamate and allyl functional groups exhibit weak absorption in the far UV region (around 200-220 nm). While not highly specific, UV-Vis spectroscopy can be used for quantitative analysis if a calibration curve is established, and it is a common detection method in HPLC.

Interactive Data Table: Spectroscopic Properties for Labeled and Unlabeled this compound

| Technique | Compound State | Parameter | Typical Value | Application |

| UV-Vis | Unlabeled | λmax | ~210 nm | HPLC Detection, Quantification |

| Fluorescence | Labeled (e.g., with Dansyl chloride) | λex | Dependent on fluorophore | Interaction studies |

| Fluorescence | Labeled (e.g., with Dansyl chloride) | λem | Dependent on fluorophore | Interaction studies |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand like Prop-2-en-1-yl N-(6-aminohexyl)carbamate might bind to a biological receptor. These techniques can reveal potential binding poses, interaction energies, and the stability of the ligand-receptor complex over time.

Molecular Docking:

Docking studies on various carbamate (B1207046) derivatives have shown their potential to interact with the active sites of enzymes like cholinesterases. For instance, in silico molecular docking has been performed on tosyl carbamate derivatives against the AcrB protein, with some compounds showing favorable binding energies. nih.gov Similarly, docking studies of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives with fibroblast growth factor 1 have indicated good affinity towards the active pocket. researchgate.net For this compound, the flexible 6-aminohexyl linker would likely allow the molecule to adopt various conformations to fit within a binding pocket, while the carbamate and terminal amino group could form key hydrogen bonds and electrostatic interactions. The prop-2-enyl (allyl) group might engage in hydrophobic or van der Waals interactions.

A representative summary of interactions observed in docking studies of other carbamate-containing ligands is presented in the table below. These interactions are plausible for this compound as well.

| Interaction Type | Potential Interacting Groups on Ligand | Receptor Amino Acid Residues (Examples) |

| Hydrogen Bonding | Carbamate N-H, Carbamate C=O, Terminal NH2 | Ser, Thr, Tyr, Asp, Glu, His |

| Hydrophobic/Alkyl-π | Hexyl chain, Allyl group | Trp, Tyr, Phe, Leu, Val, Ile |

| Electrostatic | Terminal protonated amine (NH3+) | Asp, Glu |

| van der Waals | Entire molecule | Various |

Molecular Dynamics Simulations:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of this compound. These calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

The electronic properties of the allyl carbamate moiety have been investigated in the context of its reactivity. DFT calculations have been employed to study the iridium-catalyzed formation of allyl carbamates from CO2 and amines. nih.govacs.org These studies reveal the nucleophilic character of the carbamate formed in situ and its subsequent attack on an iridium-allyl intermediate. nih.govacs.org The HOMO-LUMO gap is a key indicator of chemical reactivity, and for a molecule like this compound, this would be influenced by both the allyl and carbamate groups.

A table summarizing conceptual DFT-based reactivity descriptors for a model allyl carbamate is shown below.

| Descriptor | Definition | Predicted Trend for Allyl Carbamate |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, suggesting a balance of reactivity. |

| Electrostatic Potential | Distribution of charge on the molecule's surface | Negative potential around the carbonyl oxygen and positive potential around the N-H protons, indicating sites for electrophilic and nucleophilic interactions, respectively. |

Conformational Analysis and Flexible Linker Modeling

The 6-aminohexyl carbamate portion of this compound acts as a flexible linker. Understanding its conformational preferences is crucial for predicting its biological activity.

Computational modeling of flexible linkers is a significant area of research, particularly in the design of fusion proteins and bivalent ligands. researchgate.net For small molecules, the conformational landscape of a flexible linker determines the spatial orientation of the terminal functional groups. In the case of this compound, the hexyl chain can adopt numerous conformations, from fully extended to various folded states. This flexibility allows the molecule to adapt to different binding site topographies.

Prediction of Spectroscopic Properties and Reaction Pathways

DFT calculations are widely used for the prediction of spectroscopic properties like NMR chemical shifts and for elucidating reaction mechanisms. nih.govnih.govnsf.govresearchgate.net

Spectroscopic Properties:

Predicting the 1H and 13C NMR spectra of this compound can be achieved with good accuracy using DFT methods, often in conjunction with a continuum solvent model to mimic experimental conditions. github.io The calculated chemical shifts for a model structure can be compared with experimental data to confirm the molecular structure.

A table with predicted 1H NMR chemical shifts for a simplified model of the allyl carbamate moiety is presented below, based on general trends observed in similar structures.

| Proton | Predicted Chemical Shift Range (ppm) |

| Allyl CH2-O | 4.5 - 4.7 |

| Allyl CH= | 5.8 - 6.0 |

| Allyl =CH2 | 5.1 - 5.3 |

| Carbamate N-H | 4.8 - 5.5 |

Reaction Pathways:

Computational studies have elucidated potential reaction pathways for allyl carbamates. For example, the mechanism of iridium-catalyzed allylic substitution to form allyl carbamates has been studied in detail using DFT. nih.govacs.org These studies have mapped out the free energy profile of the reaction, identifying key transition states and intermediates. nih.govacs.org Another study investigated the bromocyclization of O-allyl carbamates, revealing the role of non-covalent interactions in the catalytic cycle through DFT calculations and ESI-MS analysis. researchgate.net The reactivity of the allyl group makes it susceptible to various transformations, and computational chemistry can predict the feasibility and stereochemical outcome of such reactions.

A simplified representation of a calculated reaction energy profile for a generic reaction involving an allyl carbamate is shown below.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -12.3 |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis.

The synthesis of Prop-2-en-1-yl N-(6-aminohexyl)carbamate and its derivatives is an area ripe for innovation, with a focus on developing more sustainable and efficient methods. Traditional synthetic routes often rely on hazardous reagents like phosgene (B1210022) or its derivatives to form the carbamate (B1207046) linkage. Future research will likely pivot towards greener alternatives.

One promising approach is the direct carbonylation of the amino groups of 1,6-hexanediamine (B7767898) with carbon dioxide, a renewable C1 source. This could be followed by reaction with allyl alcohol. The development of novel catalytic systems, such as those based on earth-abundant metals or metal-free organocatalysts, will be crucial for the viability of this approach. Another sustainable pathway involves the ring-opening of cyclic carbonates with unprotected amino acids or their derivatives in environmentally benign solvents like water. rsc.org This method avoids protecting group chemistry and can lead to highly functionalized carbamates in high yields. rsc.org

Furthermore, enzymatic catalysis presents an attractive avenue for the synthesis of such carbamates. Lipases and other hydrolases could be engineered to catalyze the formation of the carbamate bond with high selectivity and under mild conditions, minimizing waste and energy consumption. Research into optimizing reaction conditions, such as solvent choice and enzyme immobilization, will be key to scaling up these biocatalytic processes.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Phosgene-Free Carbonylation | Utilizes CO2 or other non-phosgene carbonyl sources. | Avoids highly toxic reagents, utilizes a renewable feedstock. | Development of efficient and selective catalysts. |

| Cyclic Carbonate Ring-Opening | Reaction of cyclic carbonates with amines. rsc.org | Often proceeds in high yield without protection. rsc.org | Design of novel cyclic carbonate precursors and optimization for scalability. |

| Enzymatic Synthesis | Use of enzymes like lipases to form the carbamate bond. | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme engineering for enhanced activity and stability. |

| Traditional Synthesis | Reaction of an isocyanate with an alcohol or an amine with a chloroformate. nih.gov | Well-established and versatile. | Modification to improve atom economy and reduce hazardous waste. |

Integration into High-Throughput Screening Platforms for Chemical Biology Tool Development.

The bifunctional nature of this compound, possessing a terminal primary amine and a reactive allyl group, makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening (HTS). The primary amine allows for easy conjugation to a wide array of molecules of interest, such as fluorophores, affinity tags, or small molecule libraries, through standard amide bond formation or other amine-reactive chemistries.

Future research will focus on leveraging this compound in HTS campaigns to discover novel chemical biology tools. For instance, libraries of compounds based on this scaffold could be screened to identify new inhibitors of protein-protein interactions or modulators of enzyme activity. The aminohexyl spacer provides sufficient distance to minimize interference between the conjugated molecule and its target, a critical feature for successful screening outcomes. The development of HTS assays to identify inhibitors of aminoacyl-tRNA synthetases, which are overexpressed in many cancers, is an area where such libraries could be particularly impactful. nih.gov

The allyl group can serve as a latent handle for subsequent modifications, allowing for a "second-stage" diversification of the library after initial screening. This dual-functionality enables a modular and efficient approach to the discovery of new bioactive compounds.

Development of Responsive and Stimuli-Sensitive Materials.

The allyl carbamate moiety within this compound is a key functional group for the development of stimuli-responsive materials. The cleavage of the allyl group can be triggered by specific stimuli, most notably by palladium catalysts, leading to the release of the free amine and carbon dioxide. total-synthesis.com This "click-to-release" capability is highly attractive for creating smart materials that respond to a specific chemical cue. bohrium.com

Future research will likely explore the incorporation of this compound as a cross-linker or a pendant group in polymer hydrogels. acs.org Such materials could be designed to degrade and release encapsulated cargo, such as drugs or cells, only in the presence of a specific palladium-based trigger. This could have applications in targeted drug delivery, where a non-toxic palladium precursor is activated at a disease site to initiate drug release.

Furthermore, the development of new triggers for allyl carbamate cleavage beyond palladium is an active area of research. This could include light-based triggers (photocages) or enzyme-specific triggers, which would broaden the applicability of these materials in biological systems. The creation of materials with cascading responses, where an initial stimulus triggers a series of events leading to a final output, is another exciting frontier. rsc.org

Advancements in PROTAC and DUBTAC Linker Design and Mechanism of Action Studies.

Proteolysis-targeting chimeras (PROTACs) and deubiquitinase-targeting chimeras (DUBTACs) are revolutionary therapeutic modalities that hijack the cell's protein degradation or stabilization machinery. precisepeg.comnih.gov The linker connecting the target-binding ligand and the E3 ligase or DUB recruiter is a critical determinant of the chimera's efficacy. precisepeg.comnih.gov this compound represents a versatile platform for linker design.

The N-(6-aminohexyl)carbamate portion provides a flexible alkyl chain, a common feature in many successful PROTAC linkers. broadpharm.com Future research will involve systematically varying the length and composition of this linker to optimize the formation of the ternary complex between the target protein, the chimera, and the E3 ligase or DUB. precisepeg.com The introduction of the allyl group offers several advantages. It can serve as a synthetic handle for the late-stage functionalization of the linker, allowing for the rapid generation of a library of PROTACs or DUBTACs with diverse linker properties.

Moreover, the allyl group can be used to study the mechanism of action of these chimeras. For example, a "caged" PROTAC or DUBTAC could be designed where the allyl carbamate masks a critical functional group. The activity of the chimera would then be initiated only upon palladium-mediated deprotection, allowing for precise temporal control over protein degradation or stabilization in cellular or in vivo models. nih.gov This would provide invaluable insights into the kinetics and downstream consequences of targeted protein modulation.

| Linker Component | Function in PROTAC/DUBTAC | Future Research Direction |

| N-(6-aminohexyl) chain | Provides a flexible spacer to orient the two ligands. broadpharm.com | Optimization of length and incorporation of rigidifying elements to improve ternary complex stability. |

| Carbamate group | Connects the linker to one of the ligands. | Exploration of carbamate placement to influence linker conformation and cell permeability. |

| Prop-2-en-1-yl (Allyl) group | Serves as a synthetic handle or a cleavable protecting group. total-synthesis.com | Development of photo-activatable or bio-orthogonally cleavable linkers for spatiotemporal control. |

Application in Bio-orthogonal Chemistry Beyond Traditional Click Reactions.

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While the allyl group is not as commonly used as azides or alkynes in traditional "click chemistry," it is a valuable substrate for a range of bio-orthogonal transformations.

Future research will focus on expanding the bio-orthogonal toolkit by leveraging the reactivity of the alkene in this compound. One area of interest is the inverse-electron-demand Diels-Alder (IEDDA) reaction between alkenes and tetrazines. nih.gov While strained alkenes are typically used for their high reactivity, the development of more reactive tetrazines could enable efficient reactions with unstrained alkenes like the allyl group. rsc.org This would allow for the site-specific labeling of biomolecules conjugated to this compound.

Another emerging area is photo-click chemistry, where light is used to trigger a reaction between an alkene and a suitable partner, such as a tetrazole. nih.gov This provides a high degree of spatiotemporal control over the labeling process. Additionally, the allyl group can participate in transition metal-catalyzed reactions, such as ruthenium-catalyzed cross-metathesis, which have been adapted for use in biological systems. springernature.com The development of new bio-orthogonal reactions involving the allyl group of this compound will open up new avenues for in vivo imaging, drug targeting, and understanding complex biological processes. cam.ac.uk

Q & A

Q. What are the established synthetic routes for Prop-2-en-1-yl N-(6-aminohexyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves reacting prop-2-en-1-yl isocyanate with 6-aminohexanol under controlled conditions. Key parameters include temperature (20–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity. Reaction optimization may use Design of Experiments (DOE) to evaluate factors like catalyst loading and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming structural features like the carbamate linkage and aminohexyl chain. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities .

Q. What are the common functional group transformations involving this compound?

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. The terminal allyl group (prop-2-en-1-yl) participates in thiol-ene click chemistry or Michael additions, enabling bioconjugation. The aminohexyl chain can be functionalized via amidation or alkylation for targeted drug delivery systems .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies in NMR data may arise from dynamic rotational barriers in the carbamate group or solvent-induced shifts. Advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR clarify coupling patterns. For unresolved cases, crystallographic refinement using SHELXL provides definitive bond geometries .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

Batch reactor optimization (e.g., controlled addition of isocyanate to prevent exothermic side reactions) improves scalability. Solvent-free mechanochemical synthesis or flow chemistry reduces byproduct formation. Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

Q. How does the aminohexyl chain influence the compound’s bioactivity in kinase inhibition studies?

The aminohexyl moiety enhances solubility and membrane permeability, facilitating interaction with intracellular targets like PI3K. Structure-Activity Relationship (SAR) studies compare analogues with varying chain lengths; molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to ATP pockets .

Q. What experimental approaches address discrepancies in biological assay results across research groups?

Variability may stem from differences in compound purity, solvent residues, or assay conditions (e.g., pH, temperature). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) and stringent QC protocols (e.g., LC-MS for batch consistency) are recommended. Collaborative inter-laboratory studies standardize protocols .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature?

Polymorphism or residual solvents (e.g., DMF) can alter thermal properties. Differential Scanning Calorimetry (DSC) with controlled heating rates identifies polymorphic transitions. Purity verification via elemental analysis or Karl Fischer titration is essential before thermal characterization .

Q. How should researchers interpret conflicting cytotoxicity data in cancer cell lines?

Discrepancies may arise from cell line-specific expression of metabolic enzymes (e.g., esterases that hydrolyze the carbamate). Use isogenic cell lines and include controls for prodrug activation. Pharmacokinetic profiling (e.g., plasma stability assays) clarifies bioactivation pathways .

Methodological Best Practices

- Crystallographic Refinement : Use SHELXL for high-resolution data to model disorder or twinning, leveraging restraints for flexible aminohexyl chains .

- Reaction Monitoring : In situ IR spectroscopy tracks isocyanate consumption (peak at ~2270 cm⁻¹) to optimize reaction termination .

- Biological Assays : Include protease inhibitors in cell culture media to prevent premature carbamate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.